Procainamide Hydrochloride

Catalog No.
S540215
CAS No.
614-39-1
M.F
C13H22ClN3O
M. Wt
271.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procainamide Hydrochloride

Procainamide Hydrochloride, the Class Ia antiarrhythmic HCl salt, provides high aqueous solubility and esterase resistance for sustained in vivo cardiac studies. Key features: • ≥500 mg/mL aqueous solubility-enables injectable formulations without cosolvents. • Esterase-resistant amide linkage prevents rapid hydrolysis; 20-fold longer t1/2 vs procaine. • State-dependent Nav blocker, recovery τ 3-8 s, benchmark for use-dependent conduction slowing in Purkinje fibers. • NAT2 phenotyping substrate via NAPA conversion.

CAS Number

614-39-1

Product Name

Procainamide Hydrochloride

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

Molecular Formula

C13H22ClN3O

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N

solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Amide, Procaine, Apo-Procainamide, Biocoryl, Hydrochloride, Procainamide, Novocainamide, Novocamid, Procainamide, Procainamide Hydrochloride, Procaine Amide, Procamide, Procan, Procan SR, Procanbid, Pronestyl, Rhythmin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl

The exact mass of the compound Procainamide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757279. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg, 1 g

Procainamide Hydrochloride (CAS 614-39-1) is a well-characterized Class Ia antiarrhythmic agent and a structurally stabilized amide derivative of procaine. Functioning primarily as a state-dependent blocker of fast voltage-gated sodium channels (Nav), it decreases myocardial excitability and slows conduction velocity. In procurement and material selection, the hydrochloride salt is strictly prioritized over the free base due to its high aqueous solubility, which facilitates the preparation of high-concentration, stable aqueous solutions for in vivo models, isolated tissue assays, and injectable formulations [1]. Its engineered resistance to plasma esterases and its well-defined metabolic profile make it a reliable, long-acting benchmark compound in cardiovascular pharmacology and structural-activity relationship (SAR) studies.

Research Fit

1
Class Ia sodium channel blocker for cardiac electrophysiology studies
2
DNMT1 inhibitor tool for epigenetic DNA methylation research
3
High-purity hydrochloride salt for in vitro and in vivo models

Substituting Procainamide Hydrochloride with its ester analog (procaine), its active metabolite (N-acetylprocainamide), or other classes of sodium channel blockers (such as lidocaine) fundamentally alters assay kinetics and target specificity. Procaine undergoes rapid enzymatic hydrolysis by plasma esterases, rendering it unsuitable for sustained in vivo or prolonged in vitro studies [1]. Lidocaine, a Class Ib agent, exhibits extremely rapid dissociation from sodium channels and fails to replicate the rate-dependent conduction slowing characteristic of procainamide[2]. Furthermore, substituting with its major metabolite, N-acetylprocainamide (NAPA), shifts the primary pharmacological mechanism from sodium channel blockade (Class Ia) to potassium channel blockade (Class III) [3]. Consequently, precise procurement of Procainamide Hydrochloride is mandatory for reproducibility in Nav-targeted electrophysiology and sustained rate-adaptation models.

Substitution Risk

!
Discordant antiarrhythmic response among Class Ia agents limits direct interchangeability
!
Procainamide shows reported higher VT suppression than lidocaine in post-MI models; substitution may shift endpoint response
!
Lack of vagolytic activity vs quinidine may alter model interpretation

Aqueous Solubility & Formulation

The selection of the hydrochloride salt over the free base is driven by its physicochemical properties in aqueous media. Procainamide free base (pKa 9.23) exhibits limited aqueous solubility, complicating the preparation of concentrated dosing solutions. In contrast, Procainamide Hydrochloride is highly soluble in water, routinely supporting stable aqueous formulations at concentrations of 100 mg/mL to 500 mg/mL (pH 4.0-6.0) without the need for organic cosolvents [1].

Evidence DimensionAqueous solubility and formulation limit
Target Compound DataProcainamide Hydrochloride (supports stable aqueous solutions up to 500 mg/mL)
Comparator Or BaselineProcainamide free base (poorly soluble, requires cosolvents for high concentrations)
Quantified DifferenceThe HCl salt enables >100 mg/mL aqueous solubility, bypassing the precipitation risks of the free base.
ConditionsStandard aqueous formulation (pH 4.0-6.0)

Procurement of the hydrochloride salt is essential for researchers requiring high-concentration, cosolvent-free aqueous solutions for in vivo dosing or isolated organ baths.

Autonomic Profile
Reported
No vagolytic or α-adrenergic blockade
May support studies requiring minimal autonomic interference
Context: receptor pharmacology review

Esterase Resistance & Half-Life

Procainamide was rationally designed to overcome the severe in vivo instability of procaine. While procaine contains an ester linkage that is rapidly cleaved by plasma pseudocholinesterases (resulting in an elimination half-life of approximately 7.7 minutes), procainamide features an amide linkage. This structural modification renders it highly resistant to plasma esterases, extending its elimination half-life to 3-4 hours in normal physiological models [1].

Evidence DimensionElimination half-life (enzymatic stability)
Target Compound DataProcainamide (3-4 hours)
Comparator Or BaselineProcaine (~7.7 minutes)
Quantified DifferenceThe amide linkage extends the biological half-life by over 20-fold compared to the ester analog.
ConditionsIn vivo plasma esterase exposure

Procainamide must be selected over procaine for any experimental model requiring sustained sodium channel blockade without continuous infusion.

VT Termination
Head-to-head
RR 3.7 (95% CI 1.3–10.5)
Reported higher endpoint response vs lidocaine
Study context: post-MI VT models

Sodium Channel Recovery Kinetics

Procainamide is distinguished from Class Ib antiarrhythmics by its slow dissociation from the voltage-gated sodium channel. In comparative electrophysiological studies of cardiac action potentials, the time constant of Nav recovery for procainamide is sustained at 3 to 8 seconds. In sharp contrast, lidocaine (Class Ib) rapidly dissociates with a recovery time constant of approximately 0.09 seconds [1]. This slow recovery dictates procainamide's pronounced use-dependent and rate-dependent block at normal resting potentials.

Evidence DimensionTime constant of Nav recovery
Target Compound DataProcainamide (3-8 seconds)
Comparator Or BaselineLidocaine (~0.09 seconds)
Quantified DifferenceProcainamide exhibits a >30-fold longer recovery time constant than lidocaine.
ConditionsCardiac action potential upstroke velocity (Vmax) recovery assays

Buyers must procure procainamide specifically when establishing assays for rate-dependent conduction slowing, as fast-offset drugs like lidocaine cannot replicate this effect.

AF Cardioversion
Head-to-head
82.7% vs 81.4%
Reported comparable efficacy, faster onset
RCT, IV administration

Mechanistic Divergence from NAPA

Procainamide undergoes hepatic acetylation to N-acetylprocainamide (NAPA), which possesses a fundamentally different pharmacological profile. While the parent Procainamide potently blocks fast inward sodium currents (Class Ia) to reduce conduction velocity, NAPA lacks significant sodium channel blocking activity. Instead, NAPA acts as a Class III agent, primarily blocking potassium channels to prolong repolarization [1].

Evidence DimensionPrimary ion channel target
Target Compound DataProcainamide (Fast Nav channel blocker)
Comparator Or BaselineN-acetylprocainamide (K+ channel blocker, lacks Nav block)
Quantified DifferenceAcetylation shifts the primary target from Nav (conduction slowing) to Kv (repolarization prolongation).
ConditionsIn vitro patch-clamp and electrophysiological profiling

Procuring the pure parent compound is critical to isolate depolarization-phase (Nav) effects from the repolarization-phase (Kv) effects driven by its metabolite.

AF Prevention
Head-to-head
100% vs 0%
Reported higher endpoint response vs sotalol
Canine cholinergic AF model
Acute AF Conversion
Head-to-head
69.5% vs 48.7%
Reported higher conversion rate vs propafenone
RCT, IV dosing; faster conversion time
IV Admixture Stability
Data to verify
Degradation in 5% dextrose; stable in 0.45% NaCl
Diluent selection impacts admixture stability
4-hour assessment, HPLC analysis

Rate-Dependent Electrophysiology

Due to its 3-8 second sodium channel recovery time constant, Procainamide HCl is the benchmark reagent for inducing and studying use-dependent conduction slowing in isolated Purkinje fibers or whole-heart models, where fast-offset agents like lidocaine fail [1].

Aqueous Dosing Formulation

Because the hydrochloride salt supports stable aqueous solutions up to 500 mg/mL without precipitation, it is the required form for preparing intravenous or intramuscular injection vehicles in preclinical pharmacokinetic studies without organic cosolvents[2].

Amide vs. Ester Stability

Procainamide serves as a primary structural comparator in drug design studies evaluating the impact of amide-for-ester substitutions on plasma esterase resistance, demonstrating a 20-fold extension in biological half-life over procaine [3].

Metabolic Phenotyping Research

As a specific substrate for hepatic N-acetyltransferase (NAT2), Procainamide HCl is utilized in pharmacogenomic assays to differentiate rapid from slow acetylator phenotypes by quantifying its conversion ratio to the potassium-blocking metabolite N-acetylprocainamide (NAPA) [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Ventricular tachycardia research models
Class Ia sodium channel blockade without vagolytic effects
Endpoint response in post-MI VT induction studies
Atrial fibrillation/flutter cardioversion studies
Rapid onset of action and reported conversion rates
Cardioversion time and rhythm restoration endpoints
DNMT1 inhibition in epigenetic studies
Non-nucleoside DNMT1 inhibitor tool
DNA methylation and gene expression changes in cell models
Pharmaceutical QC and HPLC method development
USP reference standard identity
Purity, identity, and assay suitability per USP monographs

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

271.1451400 Da

Monoisotopic Mass

271.1451400 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SI4064O0LX

Related CAS

51-06-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Procainamide Hydrochloride is the hydrochloride salt form of procainamide, an amide derivative exhibiting class 1A antiarrhythmic property and analog of procaine. Procainamide hydrochloride reversibly binds to and blocks activated (open) voltage-gated sodium channels, thereby blocks the influx of sodium ions into the cell, which leads to an increase in threshold for excitation and inhibit depolarization during phase 0 of the action potential. In addition, the effective refractory period (ERP), action potential duration (APD), and ERP/APD ratios are increased, resulting in decreased impulse conduction velocity. The lasting action potential may also be due to blockage of outward K+ currents. The result is a decrease in automaticity, increase in refractory period and slowing of impulse conduction.

MeSH Pharmacological Classification

Voltage-Gated Sodium Channel Blockers

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

614-39-1

Wikipedia

Procainamide hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1): ACTIVE

Implementation of a Procainamide-Based Cardioversion Strategy for the Management of Recent-Onset Atrial Fibrillation

Andrew J Matuskowitz, Kyle A Weant, Haili Gregory, Michael E Field, Chara Calhoun, Brent J Bushkar, Gregory A Hall, Jeffrey Caporossi
PMID: 34397493   DOI: 10.1097/TME.0000000000000358

Abstract

Atrial fibrillation/flutter (AF) remains the most common rhythm disturbance in adult patients presenting to emergency departments (EDs). Although pharmacologic cardioversion has been established as safe and effective in recent-onset AF, its use in U.S. EDs is uncommon. The purpose of this study was to assess the safety and efficacy of intravenous (IV) procainamide for pharmacologic cardioversion in patients presenting to the ED with AF of <48-hr duration. Patients presenting to the ED with recent-onset AF (<48 hr) undergoing a cardioversion strategy with IV procainamide from 2017 to 2019 were reviewed. Clinical outcomes assessed included rates of cardioversion, hospital admission, stroke, and return ED visits for arrhythmia or serious adverse events. A total of 64 patients received procainamide therapy-60.9% achieved cardioversion and 35.9% were admitted to the hospital. The mean dose was 1062.4 mg (12.1 mg/kg). No patients returned to the ED secondary to stroke and 9.4% experienced complications attributed to procainamide, the most common being hypotension. Within 30 days of therapy, 20.3% of patients returned to the ED secondary to arrhythmia recurrence. Patients experiencing cardioversion with procainamide were less likely to be admitted to the hospital (25.6% vs. 52.0%; p = 0.04) or receive a rate control agent (17.9% vs. 64.0%; p = 0.001). There was no significant difference in the rate of 30-day return between those who experienced pharmacologic cardioversion and those who did not (p = 0.220). The implementation of a procainamide-based acute cardioversion strategy for patients presenting to the ED with recent-onset AF resulted in a 60% cardioversion rate, which was associated with a significantly higher rate of discharge from the ED. Transient hypotension was the most common adverse event. Further investigation into ED-based protocols for management of recent-onset AF is necessary to better understand their safety and efficacy.


Antiarrhythmic drug effects on premature beats are partly determined by prior cardiac activation frequency in perfused guinea-pig heart

Oleg E Osadchii
PMID: 32175633   DOI: 10.1113/EP088165

Abstract

What is the central question of this study? Can antiarrhythmic drug effects on repolarization, conduction time and excitation wavelength in premature beats be determined by prior cardiac activation frequency? What is the main finding and its importance? In premature beats induced after a series of cardiac activations at a slow rate, antiarrhythmics prolong repolarization but evoke little or no conduction delay, thus increasing the excitation wavelength, which indicates an antiarrhythmic effect. Fast prior activation rate attenuates prolongation of repolarization, while amplifying the conduction delay induced by drugs, which translates into the reduced excitation wavelength, indicating proarrhythmia. These findings suggest that a sudden increase in heart rate can shape adverse pharmacological profiles in patients with ventricular ectopy.
Antiarrhythmic drugs used to treat atrial fibrillation can occasionally induce ventricular tachyarrhythmia, which is typically precipitated by a premature ectopic beat through a mechanism related, in part, to the shortening of the excitation wavelength (EW). The arrhythmia is likely to occur when a drug induces a reduction, rather than an increase, in the EW of ectopic beats. In this study, I examined whether the arrhythmic drug profile is shaped by the increased cardiac activation rate before ectopic excitation. Ventricular monophasic action potential durations, conduction times and EW values were assessed during programmed stimulations applied at long (S
-S
[basic drive cycle length] = 550 ms) and short (S
-S
= 200 ms) cycle lengths in perfused guinea-pig hearts. The premature activations were induced with extrastimulus application immediately upon termination of the refractory period. With dofetilide, a class III antiarrhythmic agent, a prolongation in action potential duration and the resulting increase in the EW obtained at S
-S
= 550 ms were significantly attenuated at S
-S
= 200 ms, in both the regular (S
) and the premature (S
) beats. With class I antiarrhythmic agents (quinidine, procainamide and flecainide), fast S
-S
pacing was found to attenuate the drug-induced increase in action potential duration, while amplifying drug-induced conduction slowing, in both S
and S
beats. As a result, although the EW was increased (quinidine and procainamide) or not changed (flecainide) at the long S
-S
intervals, it was invariably reduced by these agents at the short S
-S
intervals. These findings indicate that the increased heart rate before ectopic activation shapes the arrhythmic profiles by facilitating drug-induced EW reduction.


Epigenetic control of natriuretic peptides: implications for health and disease

Speranza Rubattu, Rosita Stanzione, Maria Cotugno, Franca Bianchi, Simona Marchitti, Maurizio Forte
PMID: 32556416   DOI: 10.1007/s00018-020-03573-0

Abstract

The natriuretic peptides (NPs) family, including a class of hormones and their receptors, is largely known for its beneficial effects within the cardiovascular system to preserve regular functions and health. The concentration level of each component of the family is of crucial importance to guarantee a proper control of both systemic and local cardiovascular functions. A fine equilibrium between gene expression, protein secretion and clearance is needed to achieve the final optimal level of NPs. To this aim, the regulation of gene expression and translation plays a key role. In this regard, we know the existence of fine regulatory mechanisms, the so-called epigenetic mechanisms, which target many genes at either the promoter or the 3'UTR region to inhibit or activate their expression. The gene encoding ANP (NPPA) is regulated by histone modifications, DNA methylation, distinct microRNAs and a natural antisense transcript (NPPA-AS1) with consequent implications for both health and disease conditions. Notably, ANP modulates microRNAs on its own. Histone modifications of BNP gene (NPPB) are associated with several cardiomyopathies. The proBNP processing is regulated by miR30-GALNT1/2 axis. Among other components of the NPs family, CORIN, NPRA, NPRC and NEP may undergo epigenetic regulation. A better understanding of the epigenetic control of the NPs family will allow to gain more insights on the pathological basis of common cardiovascular diseases and to identify novel therapeutic targets. The present review article aims to discuss the major achievements obtained so far with studies on the epigenetic modulation of the NPs family.


A Multicenter Randomized Trial to Evaluate a Chemical-first or Electrical-first Cardioversion Strategy for Patients With Uncomplicated Acute Atrial Fibrillation

Frank X Scheuermeyer, Gary Andolfatto, Jim Christenson, Cristina Villa-Roel, Brian Rowe
PMID: 31423687   DOI: 10.1111/acem.13669

Abstract

Emergency department (ED) patients with uncomplicated atrial fibrillation (AF) of less than 48 hours may be safely managed with rhythm control. Although both chemical-first and electrical-first strategies have been advocated, there are no comparative effectiveness data to guide clinicians.
At six urban Canadian centers, ED patients ages 18 to 75 with uncomplicated symptomatic AF of less than 48 hours and CHADS
score of 0 or 1 were randomized using concealed allocation in a 1:1 ratio to one of the following strategies: 1) chemical cardioversion with procainamide infusion, followed by electrical countershock if unsuccessful; or 2) electrical cardioversion, followed by procainamide infusion if unsuccessful. The primary outcome was the proportion of patients discharged within 4 hours of arrival. Secondary outcomes included ED length-of-stay (LOS); prespecified ED-based adverse events; and 30-day ED revisits, hospitalizations, strokes, deaths, and quality of life (QoL).
Eighty-four patients were analyzed: 41 in the chemical-first group and 43 in the electrical-first group. Groups were balanced in terms of age, sex, vital signs, and CHADS
scores. All patients were discharged home, with 83 (99%) in sinus rhythm. In the chemical-first group, 13 of 41 patients (32%) were discharged within 4 hours compared to 29 of 43 patients (67%) in the electrical-first group (p = 0.001). In the chemical-first group, the median ED LOS was 5.1 hours (interquartile range [IQR] = 3.5 to 5.9 hours) compared to 3.5 hours (IQR = 2.4 to 4.6 hours) in the electrical-first group, for a median difference of 1.2 hours (95% confidence interval = 0.4 to 2.0 hours, p < 0.001). No patients experienced stroke or death. All other outcomes, including adverse events, ED revisits, and QoL, were similar.
In uncomplicated ED AF patients managed with rhythm control, chemical-first and electrical-first strategies both appear to be successful and well tolerated; however, an electrical-first strategy results in a significantly shorter ED LOS.


Pharmacokinetic evaluation of a sustained-release compounded procainamide preparation after 24-h (acute) administration in normal dogs

J D Thomason, D Boothe, B KuKanich, G Rapoport
PMID: 31405555   DOI: 10.1016/j.jvc.2019.06.002

Abstract

The objective of the present study was to evaluate the pharmacokinetics of a compounded sustained-release procainamide formulation in normal dogs.
Six healthy, purpose-bred mixed-breed dogs participated in the study.
In phase I, two dogs were administered oral procainamide (30 mg/kg), and plasma was obtained to determine plasma concentration ranges and duration. In phase II, six dogs were administered procainamide (30 mg/kg by mouth every 12 hours) to determine the pharmacokinetics of sustained-release procainamide. Serum procainamide concentration was determined using an immunochemistry assay.
No adverse clinical effects were noted in any of the dogs studied. The average maximum serum concentration, average serum concentration, and average minimum serum concentration were 10.17, 7.13, and 3.07 μg/mL, respectively. The average time over a 12-h period during which procainamide concentration exceeded 12 μg/mL was 2.35 h, was between 4 and 12 μg/mL was 7.19 h, and was less than 4 μg/mL was 2.46 h. The average times at maximum concentration and minimum concentration were 18.67 and 12.25 h, respectively.
Administration of sustained-release procainamide twice daily achieved targeted plasma concentrations in most dogs. Evaluation of serum trough concentrations should be considered owing to interanimal variability to confirm that serum concentrations are within the reported therapeutic range for an individual patient.


Use of Exoglycosidases for the Structural Characterization of Glycans

Elizabeth McLeod, Paula Magnelli, Xiaofeng Shi
PMID: 33908014   DOI: 10.1007/978-1-0716-1241-5_19

Abstract

The use of sequential exoglycosidase digestion of oligosaccharides followed by LC-FLD, LC-MS or CE analysis provides detailed carbohydrate structural information. Highly specific exoglycosidases cleave monosaccharides from the nonreducing end of an oligosaccharide and yield information about the linkage, stereochemistry and configuration of the anomeric carbon. Here we use combinations of exoglycosidases to precisely characterize glycans on the Fc domain of therapeutic antibodies and dimeric fusion proteins. The workflow described includes glycan release with Rapid™ PNGase F (NEB #P0710), direct labeling of released glycans with procainamide (PCA) or 2-aminobenzamide (2AB), cleanup of labeled glycans and a 3 h enzymatic digestion with exoglycosidases. This protocol is designed for completion within an 8 h time frame to allow for subsequent LC-FLD, LC-MS, or CE analysis overnight.


Chemical screens in a zebrafish model of CHARGE syndrome identifies small molecules that ameliorate disease-like phenotypes in embryo

Zainab Asad, Chetana Sachidanandan
PMID: 31051269   DOI: 10.1016/j.ejmg.2019.04.018

Abstract

CHARGE syndrome is an autosomal dominant congenital disorder caused primarily by mutations in the CHD7 gene. Using a small molecule screen in a zebrafish model of CHARGE syndrome, we identified 4 compounds that rescue embryos from disease-like phenotypes. Our screen yielded DAPT, a Notch signaling inhibitor that could ameliorate the craniofacial, cranial neuronal and myelination defects in chd7 morphant zebrafish embryos. We discovered that Procainamide, an inhibitor of DNA methyltransferase 1, was able to recover the pattern of expression of isl2a, a cranial neuronal marker while also reducing the effect on craniofacial cartilage and myelination. M344, an inhibitor of Histone deacetylases had a strong recovery effect on craniofacial cartilage defects and could also modestly revert the myelination defects in zebrafish embryos. CHIC-35, a SIRT1 inhibitor partially restored the expression of isl2a in cranial neurons while causing a partial reversion of myelination and craniofacial cartilage defects. Our results suggest that a modular approach to phenotypic rescue in multi-organ syndromes might be a more successful approach to treat these disorders. Our findings also open up the possibility of using these compounds for other disorders with shared phenotypes.


Drug Provocation Testing in Brugada Syndrome: A Test of Uncertain Significance

Albert Y Sun
PMID: 31000107   DOI: 10.1016/j.jacep.2019.03.003

Abstract




Mechanistic Insights of Chemicals and Drugs as Risk Factors for Systemic Lupus Erythematosus

Qingjun Pan, Yun Guo, Linjie Guo, Shuzhen Liao, Chunfei Zhao, Sijie Wang, Hua-Feng Liu
PMID: 30947650   DOI: 10.2174/0929867326666190404140658

Abstract

Systemic Lupus Erythematosus (SLE) is a chronic and relapsing heterogenous autoimmune disease that primarily affects women of reproductive age. Genetic and environmental risk factors are involved in the pathogenesis of SLE, and susceptibility genes have recently been identified. However, as gene therapy is far from clinical application, further investigation of environmental risk factors could reveal important therapeutic approaches. We systematically explored two groups of environmental risk factors: chemicals (including silica, solvents, pesticides, hydrocarbons, heavy metals, and particulate matter) and drugs (including procainamide, hydralazine, quinidine, Dpenicillamine, isoniazid, and methyldopa). Furthermore, the mechanisms underlying risk factors, such as genetic factors, epigenetic change, and disrupted immune tolerance, were explored. This review identifies novel risk factors and their underlying mechanisms. Practicable measures for the management of these risk factors will benefit SLE patients and provide potential therapeutic strategies.


Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome

Christopher C Cheung, Greg Mellor, Marc W Deyell, Bode Ensam, Velislav Batchvarov, Michael Papadakis, Jason D Roberts, Richard Leather, Shubhayan Sanatani, Jeffrey S Healey, Vijay S Chauhan, David H Birnie, Jean Champagne, Paul Angaran, George J Klein, Raymond Yee, Christopher S Simpson, Mario Talajic, Martin Gardner, John A Yeung-Lai-Wah, Santabhanu Chakrabarti, Zachary W Laksman, Sanjay Sharma, Elijah R Behr, Andrew D Krahn
PMID: 31000106   DOI: 10.1016/j.jacep.2019.01.026

Abstract

The authors studied the response rates and relative sensitivity of the most common agents used in the sodium-channel blocker (SCB) challenge.
A type 1 Brugada electrocardiographic pattern precipitated by an SCB challenge confers a diagnosis of Brugada syndrome.
Patients undergoing an SCB challenge were prospectively enrolled across Canada and the United Kingdom. Patients with no prior cardiac arrest and family histories of sudden cardiac death or Brugada syndrome were included.
Four hundred twenty-five subjects underwent SCB challenge (ajmaline, n = 331 [78%]; procainamide, n = 94 [22%]), with a mean age of 39 ± 15 years (54% men). Baseline non-type 1 Brugada ST-segment elevation was present in 10%. A total of 154 patients (36%) underwent signal-averaged electrocardiography, with 41% having late potentials. Positive results were seen more often with ajmaline than procainamide infusion (26% vs. 4%, p < 0.001). On multivariate analysis, baseline non-type 1 Brugada ST-segment elevation (odds ratio [OR]: 6.92; 95% confidence interval [CI]: 3.15 to 15.2; p < 0.001) and ajmaline use (OR: 8.76; 95% CI: 2.62 to 29.2; p < 0.001) were independent predictors of positive results to SCB challenge. In the subgroup undergoing signal-averaged electrocardiography, non-type 1 Brugada ST-segment elevation (OR: 9.28; 95% CI: 2.22 to 38.8; p = 0.002), late potentials on signal-averaged electrocardiography (OR: 4.32; 95% CI: 1.50 to 12.5; p = 0.007), and ajmaline use (OR: 12.0; 95% CI: 2.45 to 59.1; p = 0.002) were strong predictors of SCB outcome.
The outcome of SCB challenge was significantly affected by the drug used, with ajmaline more likely to provoke a type 1 Brugada electrocardiographic pattern compared with procainamide. Patients undergoing SCB challenge may have contrasting results depending on the drug used, with potential clinical, psychosocial, and socioeconomic implications.


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